2-Amino-6-(2-methoxyphenyl)pyrimidin-4-OL
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Overview
Description
2-Amino-6-(2-methoxyphenyl)pyrimidin-4-OL is a heterocyclic compound with the molecular formula C11H11N3O2. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2-methoxyphenyl)pyrimidin-4-OL typically involves the reaction of benzylidene acetones with ammonium thiocyanates. The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often involve the use of Lewis acid promoters like Yb(OTf)3 in THF under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(2-methoxyphenyl)pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the methoxyphenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antitrypanosomal and antiplasmodial effects.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(2-methoxyphenyl)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as Aurora kinase A, which plays a role in cell cycle regulation and cancer progression . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
2-Amino-6-(2-methoxyphenyl)pyrimidin-4-OL can be compared with other similar compounds, such as:
2-Amino-4,6-dichloropyrimidine: Known for its use in the synthesis of various pyrimidine derivatives.
2-Amino-6-methyl-4-pyrimidinol: Used as an intermediate in pharmaceutical synthesis.
2-Amino-4,6-diphenylpyrimidine: Exhibits anticancer properties by inhibiting Aurora kinase A.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-5-3-2-4-7(9)8-6-10(15)14-11(12)13-8/h2-6H,1H3,(H3,12,13,14,15) |
InChI Key |
MJKOWDAVQNQHII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC(=N2)N |
Origin of Product |
United States |
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